N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1448076-34-3
VCID: VC6907254
InChI: InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17)
SMILES: CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

CAS No.: 1448076-34-3

Cat. No.: VC6907254

Molecular Formula: C13H15N3O2S

Molecular Weight: 277.34

* For research use only. Not for human or veterinary use.

N-[2-(3-METHOXYPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE - 1448076-34-3

Specification

CAS No. 1448076-34-3
Molecular Formula C13H15N3O2S
Molecular Weight 277.34
IUPAC Name N-[2-(3-methoxyphenyl)ethyl]-3-methyl-1,2,4-thiadiazole-5-carboxamide
Standard InChI InChI=1S/C13H15N3O2S/c1-9-15-13(19-16-9)12(17)14-7-6-10-4-3-5-11(8-10)18-2/h3-5,8H,6-7H2,1-2H3,(H,14,17)
Standard InChI Key DKSBPILQDHWUFJ-UHFFFAOYSA-N
SMILES CC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of 277.34 g/mol. Its IUPAC name systematically describes the arrangement: a 1,2,4-thiadiazole ring substituted at position 3 with a methyl group and at position 5 with a carboxamide moiety connected to a 2-(3-methoxyphenyl)ethyl chain. Key identifiers include:

PropertyValue
CAS No.1448076-34-3
SMILESCC1=NSC(=N1)C(=O)NCCC2=CC(=CC=C2)OC
InChIKeyDKSBPILQDHWUFJ-UHFFFAOYSA-N
PubChem CID71807164

The presence of the thiadiazole ring confers aromatic stability and hydrogen-bonding capacity, while the 3-methoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step strategy typical for 1,2,4-thiadiazoles:

  • Thiosemicarbazide Formation: Reacting thiourea derivatives with hydrazine yields thiosemicarbazides.

  • Cyclization: Treatment with carboxylic acid derivatives (e.g., acetyl chloride) induces ring closure to form the thiadiazole core .

  • Side-Chain Functionalization: Amidation reactions attach the 2-(3-methoxyphenyl)ethyl group to the thiadiazole-5-carboxylic acid intermediate .

A patent (WO2020128003A1) details optimized conditions for analogous syntheses, employing ethanol or methanol as solvents and palladium catalysts for efficient coupling .

Analytical Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions through characteristic shifts (e.g., methyl groups at δ 2.5 ppm, aromatic protons at δ 6.7–7.2 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 277.34, consistent with the molecular formula.

  • IR Spectroscopy: Stretching vibrations for C=O (1680 cm⁻¹) and N-H (3300 cm⁻¹) validate the carboxamide group.

Physicochemical Properties

While solubility data remain unpublished, predictive models suggest moderate lipophilicity (logP ≈ 2.1) due to the methoxyphenyl group. The compound’s melting point and stability are inferred from analogs:

  • Thermal Stability: Decomposition above 200°C, typical for thiadiazole carboxamides .

  • Crystallinity: Likely amorphous due to bulky side chains hindering lattice formation.

Comparative Analysis with Structural Analogs

A closely related analog, N-(2-methoxy-2-(3-methoxyphenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS 1797159-97-7), differs in thiadiazole isomerism (1,2,3 vs. 1,2,4) and substitution patterns :

PropertyTarget CompoundAnalog (CAS 1797159-97-7)
Molecular FormulaC₁₃H₁₅N₃O₂SC₁₄H₁₇N₃O₃S
Thiadiazole Position1,2,41,2,3
Bioactivity FocusAnticonvulsantUndisclosed

The 1,2,4 isomer’s broader π-conjugation may enhance receptor binding compared to the 1,2,3 variant .

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